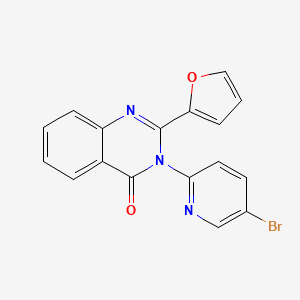![molecular formula C20H20F2N4O2 B5514933 7-(difluoromethyl)-3-[(2,6-dimethyl-4-morpholinyl)carbonyl]-5-phenylpyrazolo[1,5-a]pyrimidine](/img/structure/B5514933.png)
7-(difluoromethyl)-3-[(2,6-dimethyl-4-morpholinyl)carbonyl]-5-phenylpyrazolo[1,5-a]pyrimidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of pyrazolopyrimidine derivatives typically involves strategic cyclization and condensation reactions. Compounds like ethyl 5-methyl-7-(4-morpholinophenyl)-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxylate have been synthesized using the Biginelli reaction, indicating that similar methodologies might be applicable for the synthesis of 7-(difluoromethyl)-3-[(2,6-dimethyl-4-morpholinyl)carbonyl]-5-phenylpyrazolo[1,5-a]pyrimidine (Suwito et al., 2018).
Molecular Structure Analysis
The molecular structure of pyrazolopyrimidines is characterized by the presence of a pyrazole ring fused with a pyrimidine ring. This fusion creates a rigid structure that can influence the compound's reactivity and interaction with biological targets. Studies on similar structures, like 7-amino-5-tert-butyl-2-methylpyrazolo[1,5-a]pyrimidine, have shown that hydrogen bonding can play a significant role in stabilizing the molecular conformation (Portilla et al., 2006).
科学的研究の応用
Anti-Inflammatory Properties
Pyrazolo[1,5-a]pyrimidines, such as the one , have been studied for their potential anti-inflammatory properties. For instance, a study by Auzzi et al. (1983) synthesized several pyrazolo[1,5-a]pyrimidines to explore their anti-inflammatory capabilities. The study found that certain modifications in these compounds significantly enhanced their anti-inflammatory activity, even outperforming reference drugs like phenylbutazone and indomethacin in some cases. Notably, these compounds exhibited low ulcerogenic activity, suggesting a safer profile compared to traditional nonsteroidal anti-inflammatory drugs (NSAIDs) (Auzzi, Bruni, Cecchi, Costanzo, Vettori, Pirisino, Corrias, Ignesti, Banchelli, & Raimondi, 1983).
Electrophilic Substitutions and Chemical Synthesis
K. Atta's (2011) research on pyrazolo[1,5-c]-1,2,4-triazolo[4,3-a]pyrimidines highlights the chemical versatility of pyrazolo[1,5-a]pyrimidines. The study involved electrophilic substitutions to create new derivatives, showcasing the compound's potential in synthetic chemistry for developing novel molecules with possibly varied biological activities (Atta, 2011).
Role in Targeting Human Adenosine Receptors
A study by Squarcialupi et al. (2017) synthesized new 7-amino-2-phenylpyrazolo[4,3-d]pyrimidine derivatives with the aim of targeting human adenosine A1 and A2A receptor subtypes. The research provided insights into the potential therapeutic applications of these compounds in modulating adenosine receptor activity, which is significant in various physiological processes (Squarcialupi, Betti, Catarzi, Varano, Falsini, Ravani, Pasquini, Vincenzi, Salmaso, Sturlese, Varani, Moro, & Colotta, 2017).
Radiosynthesis for Imaging Applications
Dollé et al. (2008) discussed the synthesis of DPA-714, a 2-phenylpyrazolo[1,5-a]pyrimidineacetamide, as a selective ligand for the translocator protein (18 kDa). This compound was designed for labelling with fluorine-18, facilitating in vivo imaging using positron emission tomography (PET). This highlights the application of pyrazolo[1,5-a]pyrimidines in the field of radiopharmaceuticals and medical imaging (Dollé, Hinnen, Damont, Kuhnast, Fookes, Pham, Tavitian, & Katsifis, 2008).
Larvicidal Activity
Research by Gorle et al. (2016) explored the larvicidal activity of certain pyrimidine derivatives linked with morpholinophenyl. This study underscores the potential of pyrazolo[1,5-a]pyrimidines in developing compounds with significant activity against various larvae, opening avenues for their use in pest control (Gorle, Maddila, Chokkakula, Lavanya, Singh, & Jonnalagadda, 2016).
作用機序
Safety and Hazards
将来の方向性
特性
IUPAC Name |
[7-(difluoromethyl)-5-phenylpyrazolo[1,5-a]pyrimidin-3-yl]-(2,6-dimethylmorpholin-4-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20F2N4O2/c1-12-10-25(11-13(2)28-12)20(27)15-9-23-26-17(18(21)22)8-16(24-19(15)26)14-6-4-3-5-7-14/h3-9,12-13,18H,10-11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PKRLZVFHCMZUMS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CC(O1)C)C(=O)C2=C3N=C(C=C(N3N=C2)C(F)F)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20F2N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[7-(Difluoromethyl)-5-phenylpyrazolo[1,5-a]pyrimidin-3-yl](2,6-dimethylmorpholin-4-yl)methanone | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-methyl-1-(4-methylphenyl)-4-(pyrazolo[1,5-a]pyridin-3-ylcarbonyl)-2-piperazinone](/img/structure/B5514851.png)
![N-[(3S*,4R*)-1-(3-chloro-2-pyridinyl)-4-isopropyl-3-pyrrolidinyl]methanesulfonamide](/img/structure/B5514862.png)

![5-{[1-(3-methylbenzyl)-1H-indol-3-yl]methylene}-2,4-imidazolidinedione](/img/structure/B5514874.png)
![N-(2-methylphenyl)-4-[2-methyl-6-(1-pyrrolidinyl)-4-pyrimidinyl]-1-piperazinecarboxamide](/img/structure/B5514884.png)
![6-phenyl-2-(trifluoromethyl)imidazo[2,1-b][1,3,4]thiadiazole](/img/structure/B5514907.png)
![1-cyclopentyl-4-{[2-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazin-2-yl)-1H-imidazol-1-yl]methyl}-2-pyrrolidinone dihydrochloride](/img/structure/B5514910.png)
![2-[(2-bromobenzyl)thio]-N'-(2-methoxybenzylidene)acetohydrazide](/img/structure/B5514921.png)
![1-[(1,1-dioxidotetrahydro-3-thienyl)acetyl]-1',4'-dihydro-3'H-spiro[piperidine-4,2'-quinoxalin]-3'-one](/img/structure/B5514923.png)
![3-(1-methylbutyl)-8-(1H-1,2,4-triazol-1-ylacetyl)-1-oxa-3,8-diazaspiro[4.5]decan-2-one](/img/structure/B5514931.png)
![N-(2,5-dichlorophenyl)-2-[2-(3,4-dimethoxybenzylidene)hydrazino]-2-oxoacetamide](/img/structure/B5514935.png)
![1-(4-methylphenyl)-4-[2-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazin-2-yl)-1H-imidazol-1-yl]-2-pyrrolidinone hydrochloride](/img/structure/B5514940.png)
![4-(1H-benzimidazol-1-yl)-5-phenylthieno[2,3-d]pyrimidine](/img/structure/B5514943.png)
![2-{[4-(1-benzyl-1H-imidazol-2-yl)-1-piperidinyl]carbonyl}pyridine](/img/structure/B5514949.png)